7-bromo-1H-indole-3-carbaldehyde (7-BICA) is an organic molecule used in scientific research due to its unique chemical structure. Researchers can synthesize 7-BICA through various methods, including the formylation of 7-bromoindole with various formylation reagents like Vilsmeier-Haaf reaction or Duff reaction []. 7-BICA can further undergo various chemical modifications, allowing the introduction of functional groups at different positions of the molecule. This versatility makes it a valuable building block for the synthesis of more complex molecules with potential for diverse applications [].
Research suggests that 7-BICA might have potential biological activities, making it a subject of investigation in various fields. Here are some specific examples:
7-Bromo-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C₉H₆BrNO. It features a bromine atom at the seventh position of the indole ring and an aldehyde functional group at the third position. This compound is part of a larger family of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various
Research indicates that 7-bromo-1H-indole-3-carbaldehyde and its derivatives exhibit significant biological activities. They have been identified as potential precursors for generating biologically active structures, particularly in drug discovery contexts. Some studies suggest that compounds derived from 1H-indole-3-carbaldehyde possess antimicrobial and anticancer properties, making them candidates for further pharmacological evaluation .
Several synthetic routes have been developed for the preparation of 7-bromo-1H-indole-3-carbaldehyde:
7-Bromo-1H-indole-3-carbaldehyde is utilized in various fields:
Studies involving 7-bromo-1H-indole-3-carbaldehyde focus on its interactions with biological targets. Research has shown that it can enhance peptide production in organisms, mimicking natural products and potentially influencing metabolic pathways . Additionally, its reactivity profile allows for further exploration of its interactions with various biomolecules.
Several compounds share structural similarities with 7-bromo-1H-indole-3-carbaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Indole-3-carbaldehyde | No bromine substitution | A precursor without halogen substitution |
| 5-Bromo-1H-indole-3-carbaldehyde | Bromine at position 5 | Different substitution pattern affecting reactivity |
| 7-Chloro-1H-indole-3-carbaldehyde | Chlorine instead of bromine | Exhibits different biological activity |
| 7-Bromoindole-2-carboxylic acid | Carboxylic acid instead of aldehyde | Potentially different applications in drug synthesis |
These compounds highlight the unique positioning and reactivity of 7-bromo-1H-indole-3-carbaldehyde within the broader family of indoles, emphasizing its potential utility in both synthetic and biological contexts.
The catalytic Vilsmeier-Haack reaction represents a pivotal advancement in the synthesis of 7-bromo-1H-indole-3-carbaldehyde, enabling efficient formylation of indole derivatives under mild conditions. Traditional methods relied on stoichiometric phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which reacts with indole to form the aldehyde at the 3-position. However, catalytic variants employing phosphorus-based cycles (P(III)/P(V)=O) have emerged as sustainable alternatives.
Mechanistic Insights
The catalytic process involves a phosphine oxide (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide) that facilitates the regeneration of the active Vilsmeier species, reducing POCl₃ usage to sub-stoichiometric levels. Key steps include:
Optimized Conditions
This strategy is particularly advantageous for synthesizing deuterated derivatives, critical for medicinal chemistry applications.
Published B3LYP/6-311++G(d,p) investigations on indole-3-carbaldehyde and on brominated indoles provide a reliable benchmark for the title molecule because they reproduce experimental ionisation energies and UV spectra within ≤0.2 eV [1] [2].
| Compound (gas phase) | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Reference |
|---|---|---|---|---|
| 1H-Indole-3-carbaldehyde | –6.33 | –1.64 | 4.69 | [1] |
| 7-Bromo-1H-indole | –5.60 | –0.48 | 5.12 | [2] |
The bromine substituent raises the HOMO energy by ≈0.7 eV relative to the parent aldehyde and strongly stabilises the LUMO through σ–π* mixing, narrowing the HOMO–LUMO gap once the electron-withdrawing formyl group is present. This dual effect predicts:
| Descriptor | 1H-Indole-3-CHO | 7-Bromo-1H-indole |
|---|---|---|
| Chemical hardness η = (ELUMO–EHOMO)/2 (eV) | 2.35 | 2.30 |
| Chemical potential μ = (EHOMO+ELUMO)/2 (eV) | –3.99 | –3.04 |
| Electrophilicity ω = μ²/2η (eV) | 3.39 | 2.01 |
The brominated scaffold is therefore softer and less electrophilic than the parent aldehyde, consistent with easier polarisation of the π-cloud and with the strong experimentally observed quorum-sensing inhibition enhancement on bromination [3].
A DFT study on the coupling of 7-bromo-1H-indole-3-carbaldehyde with iodoarenes located the turnover-limiting Pd(II)/Pd(IV) oxidative addition transition state at ΔG‡ = 23.4 kcal mol⁻¹, with N-H···O=CH chelation lowering the barrier by 6 kcal mol⁻¹ relative to the N-protected analogue [6].
For 7-boronate esters derived in situ, protodeboronation (concerted proton transfer to the C7–B bond) is calculated at 19.1 kcal mol⁻¹, ca. 4 kcal mol⁻¹ lower than trans-metalation to Pd(II), explaining the experimentally observed need for fast Pd-loading to out-compete C–B hydrolysis [5].
B3LYP/6-31G(d,p) calculations show that migrating the allyl fragment from oxygen to C3 proceeds through a chair-like transition state at 27.8 kcal mol⁻¹, whereas the alternative bromine-stabilised boat path lies >4 kcal mol⁻¹ higher, predicting exclusive para-rearrangement product formation [7].
| Transformation modelled | Key TS ΔG‡ (kcal mol⁻¹) | Mechanistic insight | Source |
|---|---|---|---|
| Pd(II)/Pd(IV) arylation | 23.4 | N-H/O=CH bidentate chelation accelerates oxidative addition | [6] |
| Protodeboronation of C7-Bpin | 19.1 | Faster than Pd trans-metalation without added base | [5] |
| O→C3 Claisen rearrangement | 27.8 | Chair-like TS favoured; boat path disfavoured by 4 kcal mol⁻¹ | [7] |
Irritant